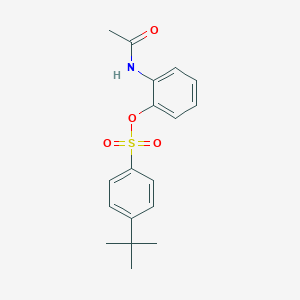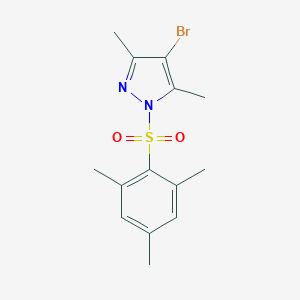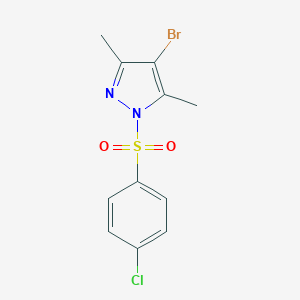
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide, also known as CDNB, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a member of the sulfonamide family, which is known for its diverse biological and pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has numerous scientific research applications, including its use as a substrate for glutathione S-transferase (GST) assays. GSTs are enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is commonly used to measure GST activity in various tissues and cell types. Additionally, N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been used as a model substrate for studying the kinetics and mechanism of GST-catalyzed reactions.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide involves its reaction with GSTs. N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is a substrate for GSTs, and upon reaction, it forms a conjugate with glutathione. This reaction is catalyzed by GSTs and results in the formation of a stable complex that can be easily measured. The reaction between N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide and GSTs is widely used to assess the activity of these enzymes in various biological systems.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. For example, N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been reported to induce oxidative stress and DNA damage in human cells. Additionally, N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. These effects are likely due to the ability of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide to generate reactive oxygen species and other toxic metabolites.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is its ease of use in GST assays. N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is a widely used substrate for measuring GST activity in various tissues and cell types. Additionally, N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is its potential toxicity. N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to induce oxidative stress and DNA damage in human cells, which can limit its use in certain experimental systems.
Zukünftige Richtungen
For the use of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide include the development of new GST inhibitors and the investigation of synergistic effects with other xenobiotics.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 5-chloro-2-methylphenol with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide.
Eigenschaften
Molekularformel |
C15H16ClNO2S |
|---|---|
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-4-7-15(12(3)8-10)20(18,19)17-14-9-13(16)6-5-11(14)2/h4-9,17H,1-3H3 |
InChI-Schlüssel |
CWFDJTFNGFPZFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




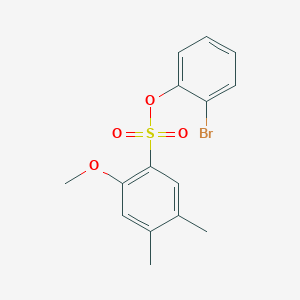
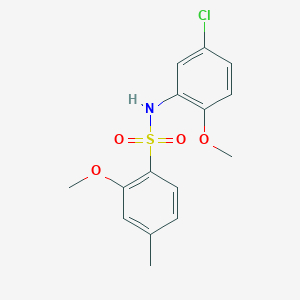
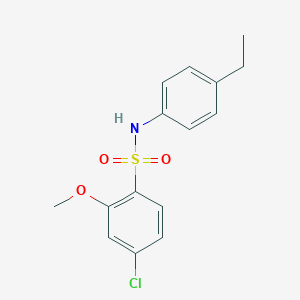


![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
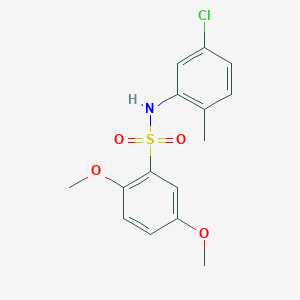
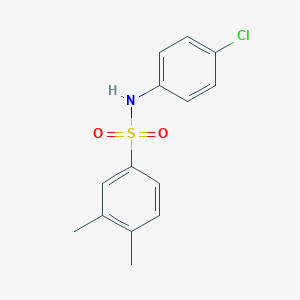
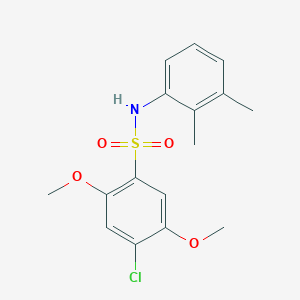
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
